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molecular formula C12H11NO2 B1266042 1-Acetylamino-7-naphthol CAS No. 6470-18-4

1-Acetylamino-7-naphthol

Cat. No. B1266042
M. Wt: 201.22 g/mol
InChI Key: ALNWQAFPXMGLTJ-UHFFFAOYSA-N
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Patent
US05721234

Procedure details

A mixture of 8-Acetamido-2-naphthol (21 g, 0.104 mol), dimethyl sulfate (15.1 g, 0.12 mol) and potassium carbonate (41 g, 0.3 mol) in acetone (200 mL) was stirred at room temperature for 48 h. Solids were removed by filtration and washed with methanol, and the filtrate evaporated. The residue was washed in 1:1 hexane:toluene, collected by filtration and dried (24.7 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[CH:13]=[C:12]([OH:15])[CH:11]=[CH:10]2)(=[O:3])[CH3:2].S(OC)(O[CH3:20])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[CH:13]=[C:12]([O:15][CH3:20])[CH:11]=[CH:10]2)(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC=C2C=CC(=CC12)O
Name
Quantity
15.1 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
WASH
Type
WASH
Details
The residue was washed in 1:1 hexane
FILTRATION
Type
FILTRATION
Details
toluene, collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (24.7 g)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)(=O)NC=1C=CC=C2C=CC(=CC12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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